Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
CAS No.: 102489-71-4
Cat. No.: VC17131965
Molecular Formula: C9H16ClN3O4S
Molecular Weight: 297.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102489-71-4 |
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Molecular Formula | C9H16ClN3O4S |
Molecular Weight | 297.76 g/mol |
IUPAC Name | methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate |
Standard InChI | InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1 |
Standard InChI Key | BEVSZOWNFMWZGE-ZETCQYMHSA-N |
Isomeric SMILES | COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O |
Canonical SMILES | COC(=O)C(CCSC)NC(=O)N(CCCl)N=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate, reflects its complex structure . Key features include:
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Methionine backbone: Retains the amino acid’s core structure, including the sulfur-containing methylthio group.
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Nitroso-carbamoyl modification: A nitroso (NO) group linked to a carbamoyl moiety at the amino terminus.
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Chloroethyl substituent: A 2-chloroethyl group attached to the carbamoyl nitrogen.
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Methyl ester: The carboxyl group of methionine is esterified with methanol.
The molecular formula is C₉H₁₆ClN₃O₄S, with a molecular weight of 297.76 g/mol . Its stereochemistry is defined by the (2S) configuration, preserving the L-methionine chirality .
Table 1: Physicochemical Properties
Property | Value |
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CAS Number | 102489-71-4 |
Molecular Formula | C₉H₁₆ClN₃O₄S |
Molecular Weight | 297.76 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Solubility | Likely polar organic solvents (e.g., DMSO, methanol) |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step modifications of L-methionine:
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Esterification: Methionine’s carboxyl group is converted to a methyl ester using methanol under acidic conditions.
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Carbamoylation: Introduction of the nitroso-carbamoyl group via reaction with 2-chloroethyl isocyanate, followed by nitrosation.
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Purification: Column chromatography or recrystallization isolates the product from byproducts.
Critical reaction conditions include controlled temperatures (0–5°C during nitrosation) and anhydrous solvents to prevent hydrolysis.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): Confirmations of structural integrity via ¹H and ¹³C NMR, highlighting peaks for the chloroethyl (δ 3.6–3.8 ppm), nitroso (δ 8.1 ppm), and methylthio (δ 2.1 ppm) groups.
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 297.759 aligns with the theoretical mass .
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Infrared (IR) Spectroscopy: Stretching vibrations for NO (1520 cm⁻¹) and C=O (1720 cm⁻¹) groups.
Biological Activity and Mechanisms
Key Findings:
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In vitro studies: Demonstrated cytotoxicity against leukemia and solid tumor cell lines, with IC₅₀ values in the micromolar range.
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Synergy with methionine restriction: Depleting intracellular methionine pools enhances the compound’s efficacy by exacerbating DNA damage .
Metabolic Interactions
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Glutathione depletion: The nitroso group reacts with glutathione, reducing cellular antioxidant capacity and promoting oxidative stress .
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Methylation interference: By competing for methyl donors, the compound disrupts S-adenosylmethionine (SAM)-dependent processes, including epigenetic regulation .
Applications in Research and Therapy
Preclinical Drug Development
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Lead compound optimization: Structural analogs are being explored to improve bioavailability and reduce off-target effects.
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Combination therapies: Paired with methioninase enzymes or dietary methionine restriction to enhance therapeutic windows .
Biochemical Probes
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DNA repair studies: Used to investigate nucleotide excision repair (NER) and mismatch repair (MMR) pathways in cancer cells.
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Protein alkylation assays: Tags cysteine residues in proteomics research.
Comparative Analysis with Related Compounds
Table 2: Methionine Derivatives Comparison
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